Allopregnanetrione
CAS No.: 2089-06-7
Cat. No.: VC21355864
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2089-06-7 |
---|---|
Molecular Formula | C21H30O3 |
Molecular Weight | 330.5 g/mol |
IUPAC Name | (5S,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
Standard InChI | InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19+,20-,21+/m0/s1 |
Standard InChI Key | AHRWWYGWQKBKBF-MUGXHADPSA-N |
Isomeric SMILES | CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES | CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C |
Canonical SMILES | CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C |
Introduction
Basic Identification and Chemical Information
Allopregnanetrione, chemically known as 5alpha-Pregnane-3,11,20-trione, is a steroid compound characterized by its three ketone functional groups. The compound possesses specific stereochemical configuration that distinguishes it from other steroid derivatives.
Identification Data
Parameter | Information |
---|---|
CAS Number | 2089-06-7 |
Molecular Formula | C21H30O3 |
Molecular Weight | 330.5 g/mol |
IUPAC Name | (5S,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
Standard InChIKey | MRURHGKZPVRRKA-UBYIZVQESA-N |
Melting Point | 212-216 °C |
Common Synonyms
Allopregnanetrione is known by several synonyms in scientific literature, which is important for comprehensive literature searches:
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5alpha-Pregnane-3,11,20-trione
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(5alpha)-pregnane-3,11,20-trione
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5a-Pregnane-3,11,20-trione
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Allopregnantrione
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5-alpha-Pregnane-3,11,20-trione
Chemical Structure and Properties
Allopregnanetrione belongs to the class of pregnane steroids, characterized by a specific carbon skeleton arrangement. Its structure features three ketone groups located at the C-3, C-11, and C-20 positions of the pregnane skeleton.
Physical Properties
The compound presents as a white solid with specific physical characteristics that facilitate its identification and analysis:
Property | Value |
---|---|
Physical State | White solid |
Melting Point | 212-216 °C |
Boiling Point | 466.5±45.0 °C (Predicted) |
Density | 1.107±0.06 g/cm³ (Predicted) |
Solubility | Limited water solubility, soluble in organic solvents |
Structural Characteristics
The three-dimensional configuration of allopregnanetrione is critical to its properties and biological activities. The 5-alpha configuration refers to the specific stereochemistry at the C-5 position, which distinguishes it from other pregnane derivatives .
Synthesis and Metabolic Pathways
Allopregnanetrione represents an important compound in steroid metabolism pathways, particularly in relation to progesterone metabolism.
Synthetic Routes
Historical literature suggests that allopregnanetrione can be isolated from natural sources. According to one research finding, approximately 300 mg of this compound was isolated from extracts of about 1000 gallons of pooled urine from pregnant subjects . Modern synthetic approaches likely involve oxidation steps from pregnane precursors with appropriate stereochemical control.
Metabolic Relationships
Allopregnanetrione exists in a metabolic relationship with other neurosteroids, particularly allopregnanolone. The relationship between these compounds involves enzymatic transformations that affect their biological activities and distributions in tissues .
Analytical Applications
Allopregnanetrione serves important functions in analytical chemistry, particularly in the context of steroid analysis and detection.
Use as Analytical Standard
Allopregnanetrione is utilized as an analytical standard in drug analysis, particularly for the assessment of related steroid compounds. This application makes it valuable in pharmaceutical quality control and research settings.
Analytical Methods
Analysis of allopregnanetrione typically employs chromatographic techniques:
Analytical Technique | Application |
---|---|
GC-MS | Identification and quantification |
HPLC | Separation and analysis |
LC-MS/MS | High-sensitivity detection in biological samples |
Research Findings and Biological Activity
Scientific investigations into allopregnanetrione have revealed insights into its potential biological activities and relationship to neurosteroid metabolism.
Relationship to Neurosteroid Metabolism
Research suggests that allopregnanetrione is related to neurosteroid metabolism, particularly in the context of progesterone-derived compounds. Studies have examined the distribution of related steroids across various tissues, including testes, prostates, and livers .
Tissue Distribution Studies
Research has examined the tissue distribution of related neurosteroids, which provides context for understanding where allopregnanetrione might be metabolized or active. Studies have shown variations in steroid concentrations across different tissues, suggesting tissue-specific metabolic pathways .
Data from related steroid research shows differential distribution patterns:
Tissue | Concentration Range (ng/g tissue) |
---|---|
Testis | May contain higher concentrations of steroid metabolites |
Prostate | Shows presence of related steroid metabolites |
Liver | Important site for steroid metabolism |
Comparison with Related Compounds
Understanding allopregnanetrione in relation to structurally similar compounds provides important context for its chemical properties and potential functions.
Relationship to Allopregnanolone
Allopregnanetrione shares structural similarities with allopregnanolone (3α-hydroxy-5α-pregnan-20-one), a neurosteroid with significant medical applications. While allopregnanetrione contains ketone groups at positions 3, 11, and 20, allopregnanolone features a hydroxyl group at position 3 .
Allopregnanolone has been developed as the drug brexanolone (Zulresso) for treating postpartum depression, highlighting the potential pharmacological relevance of this class of compounds .
Structural Comparisons with Other Pregnane Derivatives
Compound | Molecular Formula | Key Structural Differences |
---|---|---|
Allopregnanetrione | C21H30O3 | Three ketone groups at positions 3, 11, and 20 |
Allopregnanolone | C21H34O2 | Hydroxyl group at position 3, ketone at position 20 |
5alpha-Pregnane-3,6,20-trione | C21H30O3 | Ketone groups at positions 3, 6, and 20 (vs. 3, 11, 20) |
Hazard Type | Classification |
---|---|
Respiratory | May cause respiratory tract irritation |
Skin | May cause skin irritation (Category 2) |
Eye | May cause serious eye irritation (Category 2) |
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